trans-3-Hexenyl acetate
CAS No.: 3681-82-1
Cat. No.: VC8466770
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3681-82-1 |
|---|---|
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.20 g/mol |
| IUPAC Name | hex-3-enyl acetate |
| Standard InChI | InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h4-5H,3,6-7H2,1-2H3 |
| Standard InChI Key | NPFVOOAXDOBMCE-UHFFFAOYSA-N |
| Isomeric SMILES | CC/C=C/CCOC(=O)C |
| SMILES | CCC=CCCOC(=O)C |
| Canonical SMILES | CCC=CCCOC(=O)C |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄O₂ |
| Average Molecular Weight | 142.1956 g/mol |
| Exact Mass | 142.099379692 g/mol |
| SMILES Notation | CC\C=C\CCOC(C)=O |
| InChI Key | NPFVOOAXDOBMCE-SNAWJCMRSA-N |
| CAS Registry Number | 1708-82-3 |
This compound’s stereochemistry critically influences its olfactory properties, distinguishing it from isomers like cis-3-hexenyl acetate, which exhibit divergent aromatic profiles .
Structural Characteristics and Physicochemical Properties
The compound’s trans-configuration confers a planar geometry around the double bond, enhancing its volatility and interaction with olfactory receptors. Key physicochemical properties include:
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Solubility: Moderately soluble in organic solvents such as ethanol and diethyl ether, with limited solubility in water (estimated 0.979 g/L) .
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Boiling Point: Predicted to range between 170–180°C, typical for medium-chain esters.
The lipophilicity of trans-3-hexenyl acetate, indicated by a calculated LogP value of 1.77, facilitates its permeation through cellular membranes, a trait leveraged in both biological and industrial contexts .
Natural Occurrence and Biological Significance
trans-3-Hexenyl acetate is ubiquitously distributed in the plant kingdom, where it functions as a volatile organic compound (VOC) in interspecies communication and stress responses. It has been detected in:
Table 2: Natural Sources of trans-3-Hexenyl Acetate
| Plant Species | Tissue/Organ | Ecological Role |
|---|---|---|
| Zea mays (Corn) | Leaves | Herbivore deterrence |
| Rubus laciniatus | Fruit | Attraction of pollinators |
| Opuntia spp. | Flowers | Pathogen resistance |
In plant biochemistry, this compound is synthesized via the lipoxygenase pathway, wherein linolenic acid undergoes oxidation to form cis-3-hexenal, followed by isomerization and esterification with acetyl-CoA . As a green leaf volatile, it primes neighboring plants for herbivore attacks and attracts predatory insects, exemplifying its role in indirect defense mechanisms.
Analytical Methods and Detection in Biological Systems
Advanced chromatographic and spectrometric techniques enable precise identification and quantification of trans-3-hexenyl acetate in complex matrices:
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Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for profiling plant VOCs, offering detection limits in the parts-per-billion range.
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Nuclear Magnetic Resonance (NMR): Confirms structural integrity through characteristic shifts for the acetate moiety (δ 2.05 ppm, singlet) and allylic protons (δ 5.3–5.5 ppm) .
Despite its widespread detection in foods like blackberries and passion fruit, quantitative data remain sparse, highlighting a gap in current research .
Research Trends and Future Directions
Recent studies underscore the compound’s potential as a biomarker for agricultural practices and food authenticity. For instance, elevated levels in conventionally grown passion fruit versus organic variants suggest its utility in authentication workflows . Emerging avenues include:
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Pharmacology: Investigating antimicrobial and antioxidant properties observed in preliminary studies.
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Ecology: Elucidating its role in plant-microbe interactions under climate change stressors.
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